molecular formula C11H10Br2FNO B14780811 (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone

(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone

Katalognummer: B14780811
Molekulargewicht: 351.01 g/mol
InChI-Schlüssel: MPUKRRYRBHPILY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrrolidine ring attached to a phenyl group substituted with bromine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2,4-dibromo-6-fluorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with different functional groups replacing the bromine atoms.
  • Oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic or optical properties.

    Biological Studies:

Wirkmechanismus

The mechanism of action of (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

    (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone: Unique due to the combination of bromine, fluorine, and pyrrolidine.

    (2,4-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with chlorine atoms instead of bromine.

    (2,4-Dibromo-6-chlorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with chlorine instead of fluorine.

Uniqueness: The presence of both bromine and fluorine atoms in this compound provides unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets, offering potential advantages in specific applications.

Eigenschaften

Molekularformel

C11H10Br2FNO

Molekulargewicht

351.01 g/mol

IUPAC-Name

(2,4-dibromo-6-fluorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H10Br2FNO/c12-7-5-8(13)10(9(14)6-7)11(16)15-3-1-2-4-15/h5-6H,1-4H2

InChI-Schlüssel

MPUKRRYRBHPILY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2Br)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.